3,9-Diethyl-6-tridecanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-diethyltridecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-5-9-10-16(8-4)12-14-17(18)13-11-15(6-2)7-3/h15-18H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDHHLKROQOLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(CCC(CC)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280164 | |
| Record name | 6-Tridecanol, 3,9-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-24-0 | |
| Record name | 3,9-Diethyl-6-tridecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Tridecanol, 3,9-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Tridecanol, 3,9-diethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes
Reduction of 3,9-Diethyl-6-tridecanone
The conversion of 3,9-diethyl-6-tridecanone to 3,9-diethyl-6-tridecanol involves the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. This can be effectively carried out using complex metal hydrides.
On a laboratory scale, the reduction of ketones like 3,9-diethyl-6-tridecanone is commonly performed using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org
Sodium Borohydride (NaBH₄): This is a relatively mild and selective reducing agent. chemguide.co.uk It is often preferred for its safety and ease of handling. The reaction is typically carried out in a protic solvent, such as methanol or ethanol (B145695). The sodium borohydride provides a hydride ion that attacks the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent to yield the secondary alcohol. organicchemistrytutor.com
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of carbonyl compounds. libretexts.orgchemguide.co.uk Due to its high reactivity, it reacts violently with protic solvents like water and alcohols. chemguide.co.uk Therefore, reactions with LiAlH₄ must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF). chemguide.co.uk The reaction proceeds in two distinct steps: the initial reduction of the ketone to form an aluminum alkoxide complex, followed by a separate aqueous workup step (e.g., careful addition of water and/or acid) to hydrolyze the complex and liberate the alcohol product. organicchemistrytutor.com
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
|---|---|---|
| Reactivity | Moderate, more selective | High, less selective |
| Solvent | Protic (e.g., Methanol, Ethanol) | Aprotic (e.g., Diethyl ether, THF) |
| Workup | Typically simpler, often a one-pot reaction | Requires a separate, careful aqueous workup step |
| Safety | Safer to handle | Highly reactive with water, pyrophoric potential |
The mechanism for the reduction of a ketone by both NaBH₄ and LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. chemistrysteps.comorganicchemistrytutor.com
Nucleophilic Attack: The reaction begins with the hydride ion, delivered from the complex metal hydride, attacking the partially positive carbonyl carbon of 3,9-diethyl-6-tridecanone. This attack breaks the pi (π) bond of the carbonyl group, and the pair of electrons moves to the electronegative oxygen atom. youtube.com
Formation of Alkoxide Intermediate: This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. organicchemistrytutor.com In the case of LiAlH₄, this intermediate forms a complex with the aluminum salt.
Protonation: In the final step, the negatively charged oxygen of the alkoxide is protonated. libretexts.org With NaBH₄ in a protic solvent, the solvent itself serves as the proton source. organicchemistrytutor.com For LiAlH₄ reactions, protons are supplied during the separate aqueous workup step. This protonation yields the final product, this compound.
The attack of the hydride can occur from either face of the planar carbonyl group, which, for an unsymmetrical ketone, can lead to the formation of a new stereocenter. If the starting material is achiral, a racemic mixture of enantiomers will be produced. chemistrysteps.com
Industrial-Scale Production via Catalytic Hydrogenation
For large-scale synthesis, catalytic hydrogenation is often the method of choice due to its efficiency, atom economy, and the use of smaller quantities of reagents compared to stoichiometric hydride reductions. libretexts.orglibretexts.org This process involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. chemistrytalk.org
The catalytic hydrogenation of ketones to secondary alcohols is a well-established industrial process. study.com
Catalyst Systems: Common catalysts for this transformation include:
Raney Nickel: A porous, finely divided form of nickel, it is a highly effective and widely used catalyst for the hydrogenation of carbonyl compounds. chemistrytalk.orgnih.gov It is typically used as a slurry in the reaction medium.
Palladium on Carbon (Pd/C): This catalyst consists of palladium metal dispersed on a high-surface-area activated carbon support. wikipedia.org It is also a versatile and efficient catalyst for ketone reductions. wikipedia.orgcolincarbon.com
Other catalysts, such as those based on platinum (Pt), ruthenium (Ru), or copper chromite, can also be employed. libretexts.org
Reaction Conditions: The reaction is typically carried out in a specialized high-pressure reactor, or autoclave.
Hydrogen Pressure: Elevated pressures of hydrogen gas are generally required to facilitate the reaction. Pressures can range from atmospheric to over 100 atmospheres, depending on the substrate and catalyst activity.
Temperature: The reaction may be conducted at room temperature or require heating to increase the reaction rate.
Solvent: A variety of solvents can be used, including alcohols (like ethanol), hydrocarbons (like hexane), or ethers.
| Catalyst | Support | Typical Form | Key Characteristics |
|---|---|---|---|
| Raney Nickel | None (Alloy Leached) | Fine Powder/Slurry | High activity, cost-effective, pyrophoric when dry. masterorganicchemistry.com |
| Palladium | Activated Carbon (C) | Powder | Good activity, less prone to hydrogenolysis than with benzylic ketones. sci-hub.catmasterorganicchemistry.com |
| Platinum | Carbon (C) or Alumina (Al₂O₃) | Powder | Very high activity, can be expensive. |
| Ruthenium | Carbon (C) or Alumina (Al₂O₃) | Powder | Effective under various conditions, often used in asymmetric hydrogenation. nih.gov |
To maximize the yield and purity of this compound while ensuring an efficient and cost-effective process, several parameters can be optimized.
Catalyst Loading: The amount of catalyst used is a critical factor. Higher loading can increase the reaction rate but also adds to the cost. The optimal loading is determined by finding a balance between reaction time and expense. The catalyst can often be recovered and reused, which is a significant advantage of heterogeneous catalysis. thieme-connect.com
Temperature and Pressure: Increasing temperature and hydrogen pressure generally leads to faster reaction rates. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol product or other decomposition pathways. For ketones, conditions are typically more strenuous than for the hydrogenation of alkenes. libretexts.org The optimal conditions are specific to the catalyst and substrate and are determined through empirical studies.
Solvent Selection: The choice of solvent can influence the solubility of the reactants, the activity of the catalyst, and the ease of product isolation. For instance, alcoholic solvents may participate in the reaction mechanism with some catalyst systems.
Purity: The purity of the final product is enhanced by choosing a catalyst with high selectivity for the carbonyl group, minimizing side reactions. After the reaction, the catalyst is simply filtered off, and the product is purified, typically by distillation. libretexts.org
By carefully controlling these variables, industrial processes can achieve high conversion rates of 3,9-diethyl-6-tridecanone to this compound with excellent purity.
Alkylation of Precursor Alcohols (e.g., 6-Tridecanol)
The synthesis of this compound can be envisioned through the C-alkylation of a precursor alcohol. The borrowing hydrogen strategy is particularly well-suited for this type of transformation. nih.govrsc.org The general mechanism involves a temporary, catalyst-mediated oxidation of the starting alcohol to a carbonyl intermediate (a ketone in the case of a secondary alcohol). acs.orgcsic.es This ketone can then undergo a base-mediated reaction with an alkylating agent. Finally, the catalyst, which had stored the hydrogen from the initial oxidation step, reduces the functionalized carbonyl intermediate back to the final alkylated alcohol product. acs.org Ruthenium and iridium complexes are commonly employed as catalysts for these transformations. organic-chemistry.orgacs.org
In the context of a borrowing hydrogen C-alkylation, the precursor alcohol (e.g., 6-tridecanol) is first oxidized in situ by a transition metal catalyst to the corresponding ketone, 6-tridecanone. A base present in the reaction mixture then deprotonates the ketone at one of the α-carbons (C-5 or C-7) to form a nucleophilic enolate.
This enolate is the species that attacks the ethylating agent, such as an ethyl halide (ethyl iodide, ethyl bromide) or diethyl sulfate (B86663). The reaction proceeds via a classic nucleophilic substitution (SN2) mechanism where the enolate displaces the leaving group (halide or sulfate) of the ethylating agent to form a new carbon-carbon bond. To achieve the target structure of this compound, this process would need to occur sequentially, though achieving such specific dialkylation at remote positions (relative to the initial precursor) would be a significant synthetic challenge requiring a more complex substrate than 6-tridecanol.
Table 1: Comparison of Common Ethylating Agents
| Ethylating Agent | Formula | Leaving Group | Reactivity | Considerations |
|---|---|---|---|---|
| Ethyl Iodide | CH₃CH₂I | I⁻ | High | Most reactive halide, can be light-sensitive |
| Ethyl Bromide | CH₃CH₂Br | Br⁻ | Moderate | Common, cost-effective choice |
| Ethyl Chloride | CH₃CH₂Cl | Cl⁻ | Low | Less reactive, may require harsher conditions |
Basic catalysis is essential for the alkylation step in a borrowing hydrogen reaction. A stoichiometric amount of a strong base (e.g., potassium tert-butoxide, sodium hydride) is required to generate a sufficient concentration of the nucleophilic enolate from the intermediate ketone. The choice of base can influence reaction rates and selectivity. rsc.org
For reactions involving immiscible phases (e.g., an aqueous base and an organic substrate/solvent), phase-transfer catalysis (PTC) can dramatically enhance reaction kinetics. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the anionic nucleophile (or hydroxide base) from the aqueous or solid phase into the organic phase where the electrophilic alkylating agent resides. wikipedia.org This overcomes the insolubility of the reactants, leading to a significant acceleration of the alkylation reaction.
Table 2: Examples of Phase-Transfer Catalysts (PTCs)
| Catalyst Type | Example Name | Chemical Formula |
|---|---|---|
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ |
| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (TEBAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | (C₄H₉)₄P⁺Br⁻ |
The synthesis of a complex molecule like this compound is accompanied by several challenges. During the alkylation step, side reactions can occur, such as the self-condensation (aldol reaction) of the intermediate ketone, which competes with the desired alkylation. acs.org O-alkylation of the enolate is another possible, though generally less favorable, pathway. Furthermore, high temperatures often required for borrowing hydrogen catalysis can limit the compatibility with other functional groups. researchgate.net
The purification of the final product presents another significant hurdle. Long-chain, branched alcohols are often high-boiling oils, making distillation difficult. googleapis.com Their relatively nonpolar nature means that chromatographic separation from structurally similar byproducts (e.g., mono-alkylated or unreacted starting material) can be challenging. Purification of long-chain alcohols may require techniques like solvent extraction, crystallization at low temperatures, or specialized chromatography. google.commatec-conferences.orgimpactfactor.org
Advanced Chemical Reactivity and Functionalization
The chemical reactivity of this compound is primarily dictated by the secondary hydroxyl (-OH) group. Its large, branched aliphatic structure makes it sterically hindered, which can influence the reaction rates and conditions required for its transformation.
Selective Oxidation Reactions to Carbonyl Derivatives (Ketones and Aldehydes)
As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 3,9-diethyl-6-tridecanone. Oxidation to an aldehyde is not possible without cleavage of a carbon-carbon bond. A wide array of reagents can accomplish this transformation, from classic chromium-based oxidants to milder, more selective modern methods. bham.ac.ukmasterorganicchemistry.com For a sterically hindered substrate, stronger or more specialized conditions may be necessary. organic-chemistry.orgorganic-chemistry.org
Modern methods that are effective for hindered secondary alcohols include Swern and Dess-Martin periodinane (DMP) oxidations. masterorganicchemistry.com Catalytic methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite are also highly effective and can be advantageous for large-scale synthesis. organic-chemistry.orgorganic-chemistry.org
Table 3: Selected Methods for Oxidation of Secondary Alcohols
| Method/Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Jones Oxidation (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Strong, inexpensive | Harsh acidic conditions, toxic chromium waste |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂ | Milder than Jones | Toxic chromium waste, acidic |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | CH₂Cl₂, low temp (-78°C) | Mild, high yield | Requires cryogenic temperatures, foul smell |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Mild, neutral, fast | Expensive, potentially explosive |
Further Reduction Pathways to Alkane Analogues
The complete removal of the hydroxyl group from this compound to yield the corresponding alkane, 3,9-diethyltridecane, is known as deoxygenation. This transformation generally requires a two-step process because the hydroxyl group is a poor leaving group. chem-station.comlibretexts.org
A common strategy involves first converting the alcohol into a species with a better leaving group, such as a tosylate or a halide. chem-station.com The alcohol is reacted with tosyl chloride in the presence of a base (like pyridine) to form a tosylate. This intermediate is then reduced with a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄), which displaces the tosylate group to give the alkane. libretexts.org
Alternatively, direct deoxygenation methods exist, such as the Barton-McCombie deoxygenation, which proceeds through a radical mechanism. chem-station.com More recent methods involve catalytic reduction using silanes in the presence of a Lewis acid or certain transition metal catalysts. organic-chemistry.orgresearchgate.net
Table 4: Common Pathways for Alcohol Deoxygenation
| Pathway | Step 1 | Step 2 | Key Features |
|---|---|---|---|
| Tosylate Reduction | R-OH + TsCl/Pyridine → R-OTs | R-OTs + LiAlH₄ → R-H | Reliable, common, two-step process |
| Halide Reduction | R-OH + HBr/HCl → R-X | R-X + LiAlH₄ → R-H | Prone to carbocation rearrangements |
| Barton-McCombie | R-OH → R-OC(=S)SMe | R-OC(=S)SMe + Bu₃SnH/AIBN → R-H | Radical mechanism, good for hindered alcohols |
Substitution Reactions of the Hydroxyl Moiety with Other Functional Groups
The hydroxyl (-OH) group of this compound is a versatile functional group that can undergo various substitution reactions to introduce other functionalities into the molecule. The oxygen atom of the hydroxyl group is nucleophilic, making it susceptible to attack by electrophiles. msu.edu These reactions are fundamental in modifying the chemical properties of the alcohol for different applications.
One common strategy to facilitate substitution is to protonate the hydroxyl group in a strong acidic medium, converting it into a better leaving group, water (H₂O). msu.edu For instance, in the presence of strong hydrohalic acids (HCl, HBr, HI), the -OH group can be substituted by a halogen atom to form the corresponding alkyl halide. The conjugate bases of these acids are excellent nucleophiles, which aids the substitution process. msu.edu
Another important substitution reaction is the formation of ethers. This can be achieved through processes like the Williamson ether synthesis. This method typically involves deprotonating the alcohol with a strong base, such as sodium hydride, to form a potent nucleophile, the alkoxide. This alkoxide can then react with an alkyl halide in an Sₙ2 reaction to yield an ether. msu.edu However, this method is most effective with primary alkyl halides to avoid competing elimination reactions. msu.edu
The key substitution reactions of the hydroxyl group can be summarized as follows:
| Reactant | Reagent | Product | Reaction Type |
| This compound | Strong Acid (e.g., HBr) | 6-Bromo-3,9-diethyltridecane | Nucleophilic Substitution |
| This compound | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 6-Alkoxy-3,9-diethyltridecane (Ether) | Williamson Ether Synthesis (Sₙ2) |
| This compound | Sulfonyl Chloride (e.g., TsCl) | 3,9-Diethyltridecan-6-yl tosylate | Esterification |
These transformations are crucial for creating intermediates that can be further modified or for directly producing molecules with desired chemical properties.
Derivatization for Enhanced Physicochemical and Functional Attributes
The sulfation of this compound introduces an anionic sulfate group, significantly altering its properties, particularly its water solubility and surfactant capabilities. The resulting product, sodium 3,9-diethyltridecan-6-yl sulfate, is an anionic surfactant. The synthesis involves reacting the parent alcohol with a sulfating agent, such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base like sodium hydroxide.
Chemical and Physical Properties of Sodium 3,9-diethyltridecan-6-yl sulfate:
| Property | Value |
| CAS Number | 3282-85-7 chemsrc.comchemicalbook.com |
| Molecular Formula | C₁₇H₃₅NaO₄S chemicalbook.com |
| Molecular Weight | 358.51 g/mol chemicalbook.com |
| Synonyms | Sodium sec-heptadecylsulfate, 3,9-diethyl-tridecyl-6-sulfate, Tergitol No. 7 chemicalbook.com |
This derivative is classified as an anionic surfactant, meaning it possesses a negatively charged head group which contributes to its utility in applications requiring emulsification and surface tension reduction.
Esterification is a key reaction for modifying the polarity and steric properties of this compound. The reaction of the alcohol with carboxylic acids or their more reactive derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst yields esters. msu.edu When the carboxylic acid used is a long-chain fatty acid, the resulting product is a fatty acid ester, which can function as an emollient, lubricant, or plasticizer.
The general reaction for ester formation is:
This compound + R-COOH (Carboxylic Acid) ⇌ 3,9-Diethyltridecan-6-yl R-carboxylate (Ester) + H₂O
This equilibrium reaction is typically driven towards the product side by removing water as it is formed. The choice of the 'R' group from the carboxylic acid allows for fine-tuning of the final ester's properties, such as its viscosity, melting point, and solubility.
Ethoxylation is a crucial industrial process that transforms alcohols into non-ionic surfactants. This reaction involves the addition of ethylene oxide to this compound, typically in the presence of a catalyst. The result is a polyoxyethylene chain attached to the alcohol's oxygen atom. The length of this chain, or the degree of ethoxylation, can be controlled and is a key determinant of the surfactant's properties. science.govnih.gov
Surfactants derived from branched alcohols like this compound are known for their excellent emulsifying, dispersing, and wetting properties. surtensurfactants.com The ethoxylation process enhances water solubility and can be tailored to achieve a desired hydrophilic-lipophilic balance (HLB), making these surfactants suitable for a wide range of applications, including detergents, industrial cleaners, and agricultural formulations. surtensurfactants.compcc.eu
The general structure of an ethoxylated derivative is:
CH₃(CH₂)₂CH(C₂H₅)CH₂CH(O(CH₂CH₂O)ₙH)CH₂CH₂CH(C₂H₅)(CH₂)₃CH₃
where 'n' represents the average number of ethylene oxide units.
Different degrees of ethoxylation lead to products with varying characteristics. For instance, a lower degree of ethoxylation results in a more oil-soluble product, while a higher degree increases water solubility. pcc.eu An improved process for creating alcohol polyethoxylates with a narrow distribution of polyethoxy chains involves using approximately equimolar ratios of the alcohol and an alkali metal or alkali metal hydride catalyst. google.com
Occurrence and Isolation from Natural Sources
Formation in Biomass Conversion Processes
The formation of long-chain and branched alcohols is a known outcome of various biomass conversion processes. These processes aim to break down complex biomass, such as lignocellulose, into simpler, more valuable chemicals and fuels. While the general production of alcohols through methods like pyrolysis, liquefaction, and gasification is well-documented, specific information regarding the formation of 3,9-Diethyl-6-tridecanol is not explicitly detailed in the reviewed literature.
The conversion of biomass can lead to a wide array of oxygenated compounds, including alcohols taylorfrancis.com. Processes such as the hydrodeoxygenation of biomass-derived intermediates can yield branched long-chain alkanes, which are structurally related to branched alcohols nih.govresearchgate.net. Additionally, the bioconversion of biomass can produce a mixture of primary and secondary alcohols wikipedia.org. However, the precise pathways and conditions that would lead to the specific formation of this compound from biomass are not well-established in the current scientific literature.
Occurrence in Pyrolytic Bio-oil Derived from Lignocellulosic Biomass (e.g., Erythrina indica)
The thermal decomposition of lignocellulosic biomass through pyrolysis is a complex process that yields a liquid product known as bio-oil, along with biochar and non-condensable gases. The chemical composition of bio-oil is highly dependent on the feedstock and pyrolysis conditions. While extensive research has been conducted on the pyrolysis of various biomass sources, the specific identification of this compound in the resulting bio-oil is not widely documented.
Research into the pyrolytic conversion of Erythrina indica, a species of coral tree, has focused on optimizing the yields of bio-oil, biochar, and non-condensable gases. Studies have shown that under inert conditions at 600 °C, the pyrolysis of Erythrina indica can yield approximately 26.87% bio-oil, 42.87% biochar, and 30.26% non-condensable gases by weight researchgate.net. Further investigations have explored the co-pyrolysis of Erythrina indica with other biomass, such as Azadirachta indica, to improve the properties of the resulting bio-oil iitg.ac.in.
Table 1: Product Yields from the Pyrolysis of Erythrina indica at 600 °C
| Product | Yield (wt.%) |
| Bio-oil | 26.873 |
| Biochar | 42.870 |
| Non-condensable gases | 30.257 |
Despite the detailed analysis of product yields and the fuel properties of the bio-oil from Erythrina indica, a comprehensive chemical characterization identifying all individual compounds, including this compound, is not available in the reviewed literature. The focus of existing research has been more on the bulk properties and potential fuel applications of the bio-oil rather than an exhaustive compositional analysis.
It is important to note that while the presence of this compound in the pyrolytic bio-oil of Erythrina indica is not explicitly confirmed, its identification has been reported in the unsaponifiable matter of a petroleum ether extract from the aerial parts of Salsola terrandra, another plant species researchgate.net. This finding suggests that the compound does occur in the plant kingdom, but its presence in pyrolytic bio-oil from lignocellulosic biomass remains an area for further investigation.
Advanced Analytical Methodologies for Characterization and Detection
Chromatographic Techniques
Chromatography is a fundamental technique for separating the components of a mixture, allowing for the isolation and individual analysis of each compound. For a molecule like 3,9-Diethyl-6-tridecanol, gas chromatography is particularly effective.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds such as this compound. nist.gov The process involves introducing the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for highly specific identification.
The electron ionization mass spectrum for this compound is available in spectral databases, such as that maintained by the National Institute of Standards and Technology (NIST). nist.govnist.gov This data is essential for qualitative analysis, where the experimentally obtained spectrum is compared against library spectra for a match.
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₆O | PubChem nih.gov |
| Molecular Weight | 256.4671 g/mol | NIST nist.gov |
| Top Peak (m/z) | 69 | PubChem nih.gov |
| NIST Library Number | 12447 | PubChem nih.gov |
This table summarizes key identifiers and mass spectrometry data points for this compound.
While mass spectrometry provides powerful data for identification, its accuracy can be significantly enhanced by using retention indices (RI). A retention index is a value that normalizes the retention time of a compound to those of adjacent n-alkane standards. This method provides a more consistent and transferable value than retention time alone, which can vary between different instruments and analytical conditions. nist.govresearchgate.net
The combination of a compound's mass spectrum and its retention index offers a two-dimensional identification system, greatly increasing the certainty of the analysis. nist.gov This is particularly valuable for distinguishing between isomers, which may have very similar or identical mass spectra but will typically exhibit different retention indices due to subtle differences in their structure and polarity. nist.gov By comparing both the measured mass spectrum and the calculated retention index to comprehensive databases, analysts can achieve nearly unambiguous identification of the target compound. nist.gov
For the analysis of volatile or semi-volatile compounds like this compound within a complex matrix (e.g., food, environmental, or biological samples), Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective sample preparation technique. nih.govnih.goviu.edu HS-SPME is a solvent-free method where a fused-silica fiber coated with a specific polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. iu.edu Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. iu.edu
After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot inlet of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis by GC-MS. iu.edu The efficiency of the extraction is dependent on several factors that must be optimized for the specific analyte and matrix. mdpi.com
Table 2: Key Parameters for HS-SPME Method Optimization
| Parameter | Description | Significance |
|---|---|---|
| Fiber Coating | The type of polymer on the fiber (e.g., DVB/CAR/PDMS). | Determines the selectivity and capacity for different types of volatile compounds. nih.govmdpi.com |
| Extraction Temperature | The temperature at which the sample is incubated. | Affects the vapor pressure of the analyte and its partitioning into the headspace. mdpi.com |
| Extraction Time | The duration the fiber is exposed to the headspace. | Influences the amount of analyte adsorbed, aiming to reach equilibrium for quantitative analysis. mdpi.com |
| Agitation | Stirring or shaking of the sample vial. | Accelerates the diffusion of analytes into the headspace, reducing equilibration time. mdpi.com |
| Ionic Strength | Addition of salt (e.g., NaCl) to the sample. | Can increase the volatility of certain organic compounds by the "salting-out" effect. mdpi.com |
This table outlines the critical parameters that are adjusted to optimize the HS-SPME technique for efficient extraction of volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Spectroscopic Approaches
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information about a molecule. For this compound, NMR and IR spectroscopy are indispensable for detailed structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of an organic compound in solution. It provides information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique provides information about the different types of protons (hydrogen atoms) in the molecule. The spectrum for this compound would be expected to show distinct signals for the protons on the carbon bearing the hydroxyl group (-CHOH-), the protons of the ethyl groups (-CH₂- and -CH₃), and the various methylene (-CH₂-) and methyl (-CH₃) protons in the main tridecane (B166401) chain. The chemical shift of each signal indicates its electronic environment, the integration (area under the peak) reveals the relative number of protons of each type, and the splitting pattern (e.g., singlet, doublet, triplet) indicates the number of protons on adjacent carbons.
Together, these NMR techniques allow for a complete and unambiguous mapping of the molecular structure, confirming the location of the hydroxyl group at the 6-position and the ethyl branches at the 3- and 9-positions.
Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations.
For this compound, the most prominent and diagnostic feature in its IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol functional group. nih.gov Additionally, strong absorptions in the 2850-3000 cm⁻¹ region would confirm the presence of C-H bonds in the long alkyl chains. The specific technique used for available reference spectra is Fourier Transform Infrared (FTIR) spectroscopy, with the sample prepared neat in a capillary cell. nih.gov
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3200-3600 (broad) | O-H stretch | Alcohol (-OH) |
| ~2850-3000 (strong) | C-H stretch | Alkane (-CH₃, -CH₂) |
| ~1450-1470 | C-H bend | Alkane (-CH₂) |
| ~1050-1260 | C-O stretch | Secondary Alcohol |
This table presents the typical infrared absorption frequencies for the key functional groups present in the this compound molecule.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights and Metabolite Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of molecules. nih.govmdpi.comresearchgate.net In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then subjected to fragmentation. This is often achieved through collision-induced dissociation (CID), where the precursor ions collide with neutral gas molecules, causing them to break apart into smaller product ions. wikipedia.org The resulting pattern of product ions, known as a fragmentation spectrum, provides a wealth of structural information. chemguide.co.uklibretexts.org
For a molecule like this compound, the fragmentation patterns can offer significant mechanistic insights. As a long-chain branched alcohol, fragmentation would likely occur at specific points in the molecule, driven by the stability of the resulting carbocations. metwarebio.com The hydroxyl group and the branching points at the 3 and 9 positions are key features that would direct the fragmentation pathways.
Common fragmentation pathways for alcohols include the loss of a water molecule (dehydration) and alpha-cleavage, which is the breaking of the bond adjacent to the carbon bearing the hydroxyl group. metwarebio.com In the case of this compound, alpha-cleavage would lead to the formation of stable oxonium ions. Cleavage at the branched ethyl groups would also be expected, as this can lead to the formation of more stable secondary or tertiary carbocations.
Hypothetical MS/MS Fragmentation Data for this compound
To illustrate the potential fragmentation of this compound, the following table presents a hypothetical set of product ions that could be observed in an MS/MS spectrum. This data is theoretical and serves to demonstrate the principles of fragmentation analysis.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure/Description |
| 257.28 [M+H]+ | 239.27 | H₂O | Loss of water from the protonated molecule |
| 257.28 [M+H]+ | 199.21 | C₄H₉OH | Cleavage of the C5-C6 bond (alpha-cleavage) |
| 257.28 [M+H]+ | 157.16 | C₇H₁₅OH | Cleavage of the C6-C7 bond (alpha-cleavage) |
| 257.28 [M+H]+ | 129.13 | C₉H₁₉OH | Cleavage at the C9 branching point |
| 257.28 [M+H]+ | 87.08 | C₁₂H₂₅OH | Cleavage at the C3 branching point |
This table is for illustrative purposes only and represents a hypothetical fragmentation pattern.
Integration with Other Analytical Platforms
For the analysis of this compound in complex mixtures, such as biological or environmental samples, the integration of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is the state-of-the-art approach. nih.gov
Liquid chromatography separates the components of a mixture based on their physicochemical properties, such as polarity. For a relatively nonpolar compound like this compound, reversed-phase chromatography would be a suitable separation technique. The time it takes for a compound to travel through the LC column, known as the retention time, is a characteristic property that aids in its identification.
Following separation by LC, the sample enters the high-resolution mass spectrometer. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass of ions with very high accuracy. nih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, which is a critical step in identifying an unknown compound.
The combination of LC with HRMS/MS (LC-HRMS/MS) provides a multi-dimensional analytical approach. The retention time from the LC, the accurate mass of the precursor ion from the HRMS, and the fragmentation pattern from the MS/MS analysis together provide a very high degree of confidence in the identification of a compound within a complex matrix.
Hypothetical LC-HRMS/MS Data for the Analysis of a Complex Mixture Containing this compound
The following table illustrates the type of data that would be obtained from an LC-HRMS/MS analysis of a sample containing this compound.
| Retention Time (min) | Accurate Mass (m/z) | Proposed Elemental Formula | MS/MS Fragments (m/z) | Tentative Identification |
| 12.5 | 257.2815 | C₁₇H₃₇O | 239.27, 199.21, 157.16 | This compound |
| 9.8 | 243.2659 | C₁₆H₃₅O | 225.25, 185.19, 143.15 | Isomer of Hexadecanol |
| 15.2 | 271.2972 | C₁₈H₃₉O | 253.28, 213.23, 171.18 | Isomer of Octadecanol |
This table is for illustrative purposes only and represents hypothetical data from an LC-HRMS/MS analysis.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various chemical properties with a favorable balance between accuracy and computational cost.
Theoretical Prediction of Bond Dissociation Energies and Reaction Intermediates
While specific DFT studies on 3,9-Diethyl-6-tridecanol are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its bond dissociation energies (BDEs) and the stability of potential reaction intermediates. BDE is a critical parameter for understanding the reactivity of a molecule, indicating the energy required to break a specific bond homolytically. For this compound, the C-O and C-C bonds adjacent to the hydroxyl group are of particular interest.
Theoretical calculations would involve optimizing the geometry of the this compound molecule and its corresponding radical fragments. The energy difference between the parent molecule and the resulting radicals provides the BDE. Such calculations can help identify the weakest bond and thus the most likely site for radical-initiated reactions.
Furthermore, DFT can be used to model the geometry and energy of potential reaction intermediates, such as carbocations or radicals that may form during chemical transformations. Understanding the relative stability of these intermediates is crucial for predicting reaction pathways and product distributions.
Table 1: Hypothetical Bond Dissociation Energies (BDEs) for this compound Calculated by DFT
| Bond | Predicted BDE (kcal/mol) |
| C6-OH | 95 - 105 |
| C5-C6 | 85 - 95 |
| C6-C7 | 85 - 95 |
| C3-C(ethyl) | 80 - 90 |
| C9-C(ethyl) | 80 - 90 |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Exploration of Ligand-Receptor Interactions and Binding Affinities
Although no specific molecular docking studies featuring this compound are prominently reported, its structural features suggest potential for various non-covalent interactions. The central hydroxyl group can act as both a hydrogen bond donor and acceptor. The long, branched alkyl chains provide a large hydrophobic surface area, facilitating van der Waals interactions.
A hypothetical docking study of this compound into the active site of an enzyme would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then explore various possible binding poses, scoring them based on a force field that estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the alcohol's hydroxyl group and polar amino acid residues in the receptor's active site, as well as hydrophobic interactions between the alkyl chains and nonpolar residues.
The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex.
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Active Site
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in Receptor |
| Hydrogen Bonding | Hydroxyl (-OH) group | Asp, Glu, Ser, Thr, Asn, Gln, His |
| Hydrophobic Interactions | Ethyl and tridecane (B166401) alkyl chains | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Van der Waals Forces | Entire molecule | All residues in close proximity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activity.
Correlation of Structural Features with Biological or Functional Performance
In the absence of specific QSAR studies for this compound, a hypothetical QSAR model could be developed to predict a particular biological activity, for instance, its potential as a surfactant or its antimicrobial properties. To build such a model, a dataset of structurally diverse alcohols with known activities would be required.
For each molecule in the dataset, including this compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, surface area, volume.
Physicochemical descriptors: LogP (lipophilicity), polarizability.
Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. A validated QSAR model could then be used to predict the activity of new, untested compounds and to understand which structural features are most important for the desired performance. For this compound, its high molecular weight, significant hydrophobic character (high LogP), and the presence of a central polar group would likely be important descriptors in any QSAR model related to its surface activity or membrane interactions.
Table 3: Selected Molecular Descriptors for this compound Relevant to QSAR Modeling
| Descriptor | Value | Significance |
| Molecular Weight | 256.47 g/mol | Influences diffusion and transport properties. |
| LogP (Octanol-Water Partition Coefficient) | ~7.5 (Estimated) | High value indicates significant lipophilicity. |
| Polar Surface Area (PSA) | 20.23 Ų (Estimated) | Represents the surface sum over all polar atoms. |
| Number of Rotatable Bonds | 14 | Indicates molecular flexibility. |
Biological Activities and Pharmacological Potential
General Overview of Bioactivity Spectrum
3,9-Diethyl-6-tridecanol is a long-chain aliphatic alcohol that has been identified as a constituent of certain plant species, notably within the Salsola genus. While extensive research dedicated exclusively to this compound is limited, its chemical structure as a long-chain alcohol and its occurrence in medicinal plants suggest a potential for various biological activities. The lipophilic nature of the molecule allows for potential interaction with cellular membranes, and the presence of a hydroxyl group provides a site for metabolic reactions and intermolecular interactions such as hydrogen bonding.
Molecular Mechanism of Action Involving Hydrogen Bonding and Biochemical Pathway Interactions
The molecular structure of this compound includes a hydroxyl (-OH) group which can act as both a hydrogen bond donor and acceptor. This capability for hydrogen bonding is fundamental to its potential interactions with biological macromolecules, including enzymes and receptors, which could modulate their activity and influence biochemical pathways. The long alkyl chain contributes to the molecule's hydrophobicity, which can facilitate its partitioning into lipid-rich environments such as cell membranes.
The interaction of alcohols with biological membranes can lead to changes in membrane fluidity, permeability, and the function of membrane-bound proteins. Although the specific pathways affected by this compound have not been elucidated, it is plausible that its mechanism of action involves the disruption of cellular membrane integrity and function, similar to other long-chain alcohols.
Investigational Role in Pharmacological Research
Currently, this compound is not a widely investigated compound in pharmacological research. Its primary relevance stems from its identification as a natural product in plants with known medicinal properties. Much of the interest in this compound is linked to the broader pharmacological profile of the plant extracts in which it is found. Further research is required to isolate this compound and investigate its specific pharmacological effects in a more direct and detailed manner. The compound is commercially available, which may facilitate future research into its potential therapeutic applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Specific Investigational Areas of Biological Function
Studies on Compound-Cell Membrane Interactions
Specific studies on the interaction of this compound with cell membranes are not extensively documented in the current body of scientific literature. However, the amphiphilic nature of long-chain alcohols, possessing both a hydrophilic hydroxyl head and a hydrophobic alkyl tail, suggests a strong potential for membrane interaction. It is hypothesized that these molecules can insert into the lipid bilayer, which can alter the physical properties of the membrane. Such alterations may include changes in membrane fluidity, thickness, and lateral pressure profiles, which in turn can affect the function of integral membrane proteins like ion channels and receptors. nih.gov The study of other long-chain alcohols has shown that their antibacterial activity can be linked to their ability to damage cell membranes. researchgate.net
Evaluation in Biochemical Assays to Influence Enzyme Activity and Cellular Responses
Direct evaluations of this compound in specific biochemical assays to determine its influence on enzyme activity and cellular responses are sparse. The potential for this compound to modulate enzyme function can be inferred from its chemical structure. The hydroxyl group could participate in interactions with the active sites of enzymes, potentially leading to inhibition or allosteric modulation. The hydrophobic chain could also interact with hydrophobic pockets in proteins, influencing their conformation and activity. Future research should focus on screening this compound against a panel of enzymes and cell-based assays to uncover its specific biological targets and cellular effects.
Exploratory Research into Pharmacological Properties Observed in Source Organisms (e.g., Analgesic, Antioxidant, Anti-inflammatory potential derived from Salsola species)
The genus Salsola has been a subject of phytochemical and pharmacological research, with various species demonstrating a range of biological activities. researchgate.netresearchgate.net Extracts from Salsola species have been reported to possess analgesic, antioxidant, cytotoxic, hepatoprotective, and anti-inflammatory properties. researchgate.netresearchgate.net For instance, the ethanol (B145695) extract of several Salsola species has shown antioxidant, hepatoprotective, and anti-inflammatory activity. researchgate.net
| Pharmacological Activity | Source Organism (Salsola species) | Observed Effect |
| Analgesic | Salsola species | Reduction in pain perception in experimental models. researchgate.netresearchgate.net |
| Antioxidant | Salsola inermis, S. volkensii, S. villosa | Capacity to scavenge free radicals and protect against oxidative stress. researchgate.net |
| Anti-inflammatory | Salsola species | Reduction of inflammation in various experimental models. researchgate.netresearchgate.net |
| Hepatoprotective | Salsola inermis, S. volkensii, S. villosa | Protective effects on the liver against toxins. researchgate.net |
| Cytotoxic | Salsola species | Ability to kill cancer cells in vitro. researchgate.netresearchgate.net |
Toxicological Profiles and Safety Assessments
The toxicological profile of this compound is not extensively documented in readily available scientific literature. However, a combination of data from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and information on related tridecanol (B155529) isomers provides an initial assessment of its potential hazards.
Based on aggregated data from notifications to the ECHA (European Chemicals Agency) C&L Inventory, this compound has a harmonized GHS classification. The primary hazard identified is to the aquatic environment. nih.gov
For a more comprehensive understanding of its toxicological properties, data on "tridecanol (isomers)" can be considered, although it is important to note that this information is not specific to the 3,9-diethyl isomer and may not be fully representative. A safety data sheet for tridecanol isomers indicates that it is not classified as acutely toxic, a skin or respiratory sensitizer, germ cell mutagenic, carcinogenic, or as a reproductive toxicant. carlroth.comcarlroth.com However, it is listed as causing skin irritation. carlroth.comcarlroth.com For 1-tridecanol, it is noted that the substance is mildly irritating to the eyes and skin. inchem.org
GHS Hazard Information for this compound
| Hazard Statement | Classification |
| H413 | May cause long lasting harmful effects to aquatic life nih.gov |
General Toxicological Data for Tridecanol Isomers
| Toxicological Endpoint | Finding |
| Acute Oral Toxicity | LD50 >2,000 mg/kg (rat) carlroth.comcarlroth.com |
| Skin Corrosion/Irritation | Causes skin irritation carlroth.comcarlroth.com |
| Serious Eye Damage/Irritation | Mildly irritating inchem.org |
| Respiratory or Skin Sensitisation | Shall not be classified as a skin sensitiser carlroth.comcarlroth.com |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic carlroth.comcarlroth.com |
| Carcinogenicity | Shall not be classified as carcinogenic carlroth.comcarlroth.com |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant carlroth.comcarlroth.com |
Disclaimer: The data in this table pertains to "tridecanol (isomers)" and is not specific to this compound. The classification "shall not be classified" indicates that the available data does not meet the criteria for classification under GHS, not necessarily the absence of any hazard.
Application as a Diluent in Pre-Clinical Toxicology Studies
There is a notable lack of specific scientific literature and data regarding the application of this compound as a diluent or vehicle in pre-clinical toxicology studies. An ideal vehicle for such studies should be inert, have a low and well-characterized toxicity profile, and should not interfere with the absorption, distribution, metabolism, or excretion of the test substance.
Given the limited specific toxicological data for this compound, a thorough safety assessment would be required before it could be confidently used as a diluent in pre-clinical research. While the general data on tridecanol isomers suggests a relatively low order of systemic toxicity, the skin irritation potential would be a consideration for dermal studies. carlroth.comcarlroth.com Furthermore, the environmental hazard classification would necessitate appropriate handling and disposal procedures. nih.gov
The selection of a vehicle is a critical step in the design of nonclinical toxicology studies, and the absence of established data for this compound in this context means that its use would necessitate extensive validation and justification. Researchers would need to conduct preliminary studies to ensure that it does not elicit biological effects that could confound the interpretation of the study results.
Industrial and Research Applications
Surfactant Science and Technology
As a large, branched alcohol, 3,9-Diethyl-6-tridecanol is a key intermediate in the synthesis of surfactants. Its derivatives, such as alcohol sulfates and alcohol ethoxylates, are studied and used for their surface-active properties. The sodium salt of its hydrogen sulfate (B86663) derivative, for example, is identified as an anionic surfactant, which possesses a negatively charged head group and is used to lower the surface tension of liquids. smolecule.com
Derivatives of tridecanol (B155529) are significant in the formulation of detergents. A patented process describes the hydroformylation of dodecene to produce tridecanol, which is then ethoxylated to create nonionic biodegradable surfactants for detergent applications. google.com
The performance of surfactants derived from branched alcohols like this compound is a subject of detailed study. Research comparing alcohol sulfates with varying degrees of branching in prototype laundry liquids and powders reveals nuanced performance differences. While branching showed no statistically significant effect in liquid laundry evaluations, it was found to diminish detergency in laundry powders at constant molecular weight. shell.com This is partly attributed to the increased solubility and higher critical micelle concentration (cmc) of the branched derivatives, which can be detrimental to cleaning performance under certain conditions. shell.com
The branching of the hydrophobe significantly influences a surfactant's properties and performance when compared to its linear counterparts. Studies show that branching dramatically affects foaming, typically leading to reduced foam volume and stability, which can be a disadvantage in applications like light-duty dishwashing liquids. shell.comfirp-ula.org
Conversely, linear alcohol surfactants are generally found to be more efficient. nih.govresearchgate.net They tend to exhibit a more rigid interfacial film compared to those with branched hydrocarbon tails. nih.govresearchgate.net The structural differences also impact solubility and surface tension. Research indicates that branching increases the critical micelle concentration (CMC), meaning more surfactant is needed to begin forming micelles, but it also decreases surface tension and contact angle, which can improve wetting properties. firp-ula.org
Table 1: Comparative Properties of Branched vs. Linear Alcohol Surfactants
| Property | Effect of Branching | Supporting Findings |
| Foaming | Generally Decreased | Hydrophobe branching dramatically affects foaming, leading to reduced performance in dishwashing applications as branching increases. shell.com |
| Detergency (Powder) | Diminished | At constant molecular weight, detergency in prototype laundry powder was diminished by hydrophobe branching. shell.com |
| Solubility | Increased | Branched derivatives exhibit improved solubility, which can be detrimental in some detergency tests. shell.com |
| Critical Micelle Conc. (CMC) | Increased | Branched non-ionic surfactants have higher CMCs, indicating a more hydrophilic nature. firp-ula.org |
| Surface Tension | Decreased | The branching of the hydrophobe decreases surface tension and contact angle. firp-ula.org |
| Efficiency | Generally Decreased | The most efficient surfactant is obtained when the hydrocarbon tail is linear. nih.govresearchgate.net |
Advanced Materials and Formulations
Beyond surfactants, derivatives of tridecanol are valuable in the formulation of advanced materials like plasticizers and lubricants.
Esters derived from tridecanol are utilized as plasticizers and synthetic lubricants. google.com A key advantage of the highly branched structure is evident in lubricant applications; esters made from branched tridecanol exhibit lower pour points, which makes them particularly useful for lubricants in engines that operate in very cold temperatures. google.com In contrast, more linear tridecyl esters are less viscous at 40°C, demonstrating excellent low-temperature properties beneficial for maintaining the flexibility of materials like PVC. google.com
In-Depth Analysis of this compound Reveals No Documented Role in Metal Extraction
Despite a comprehensive review of scientific literature, patents, and industrial publications, there is currently no available evidence to substantiate the use of the chemical compound this compound as a reagent or component in metal extraction processes.
Extensive searches have been conducted to identify any documented applications of this compound within the field of hydrometallurgy, specifically in solvent extraction circuits for metals. These inquiries have consistently found no data, research findings, or industrial case studies that link this specific branched-chain alcohol to metal recovery or separation.
While long-chain and branched alcohols are known to be used in some solvent extraction systems as modifiers or diluents, the role of this compound in this capacity is not mentioned in the accessible public record. These modifiers are typically added to the organic phase in a solvent extraction circuit to prevent the formation of a third, unmanageable phase and to improve the solubility of the metal-extractant complex, thereby enhancing the efficiency of the extraction process. However, literature detailing these systems does not specify the use of this compound.
A patent for the production of nonionic surface-active agents lists this compound among several secondary alkanols suitable for creating wetting agents through reaction with ethylene oxide. Additionally, a 1970s environmental document mentions the sulfate derivative, this compound sulfate, in the context of being a dispersing agent. Neither of these applications pertains to the field of metal extraction.
The absence of information on this specific application suggests that this compound is either not used for this purpose, or its use is not disclosed in public-facing scientific or industrial literature. Therefore, a detailed account of its role, research findings, or relevant data for metal extraction processes cannot be provided.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3,9-Diethyl-6-tridecanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via alkylation or esterification reactions, often involving diethylamine or diethylammonium chloride as intermediates. Optimization involves adjusting reaction temperature (e.g., maintaining 120–150°C to avoid decomposition), solvent polarity (e.g., using aprotic solvents like THF), and catalyst selection (e.g., acid catalysts for esterification). Thin-layer chromatography (TLC) is critical for monitoring reaction progress and identifying side products . Yield improvements may require iterative purification steps, such as fractional distillation or recrystallization, guided by gas chromatography-mass spectrometry (GC-MS) analysis.
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from ethyl and hydroxyl groups. Infrared (IR) spectroscopy identifies the hydroxyl stretch (~3200–3600 cm⁻¹) and alkyl chain vibrations. High-performance liquid chromatography (HPLC) with a reverse-phase column can assess purity, while mass spectrometry (MS) confirms molecular weight (358.57 g/mol) and fragmentation patterns. Cross-referencing data with literature values (e.g., WISWESSER notation in ) ensures consistency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : The compound’s autoignition temperature (309°C) and flammability require strict adherence to NFPA guidelines. Use flame-resistant lab equipment, conduct reactions under inert atmospheres (e.g., nitrogen), and store in cool, ventilated areas. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Toxicity data (e.g., RTECS YD4550000) suggest avoiding inhalation and skin contact; emergency protocols should include ethanol rinses for dermal exposure and fume hoods for vapor control .
Advanced Research Questions
Q. What experimental designs are suitable for analyzing the thermal stability of this compound, and how can decomposition pathways be elucidated?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition onset temperatures (e.g., 154°C) and exothermic peaks. Pyrolysis-GC-MS can characterize volatile decomposition products. To study pathways, isotopically labeled analogs (e.g., ¹³C-labeled ethyl groups) may track carbon redistribution. Computational modeling (e.g., DFT calculations) predicts bond dissociation energies and intermediates, validated by tandem MS/MS data .
Q. How do structural modifications (e.g., sulfation or esterification) alter the physicochemical properties of this compound?
- Methodological Answer : Sulfation (e.g., forming this compound hydrogen sulfate sodium salt) increases hydrophilicity, measurable via octanol-water partition coefficients (log P). Esterification with fatty acids alters melting points, detectable by DSC. Comparative studies using X-ray crystallography (for crystalline derivatives) and dynamic light scattering (DLS) for colloidal behavior in aqueous solutions reveal structure-property relationships. Toxicity shifts post-modification require in vitro assays (e.g., cell viability tests) .
Q. How can contradictions in reported toxicity data for this compound and its derivatives be resolved?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual diethylamine) or assay variability. Reproducibility studies should use standardized OECD guidelines for acute toxicity (e.g., LD50 in rodents) and Ames tests for mutagenicity. Cross-laboratory validation with blinded samples and LC-MS purity checks (≥98%) ensures data reliability. Meta-analyses of historical datasets (e.g., RTECS entries) can identify outlier studies for re-evaluation .
Q. What computational approaches predict the environmental fate of this compound, and how can these models be validated experimentally?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradability and bioaccumulation potential. Molecular dynamics simulations assess interactions with lipid bilayers or soil organic matter. Experimental validation involves soil microcosm studies (measuring half-life via GC) and aquatic toxicity assays (e.g., Daphnia magna immobilization tests). Field data from environmental monitoring (e.g., HPLC detection in wastewater) refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
